molecular formula C14H15BrN2O2 B560475 Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate CAS No. 1346703-23-8

Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate

Cat. No. B560475
CAS RN: 1346703-23-8
M. Wt: 323.19
InChI Key: WDIOILXQEARMBV-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate” is a chemical compound that belongs to a series of novel indazole derivatives . These derivatives have been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .


Synthesis Analysis

The synthesis of “Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate” involves a mixture of methyl 3-amino-5-bromo-2-methylbenzoate in acetic acid. A solution of potassium nitrite in water is added at room temperature and the reaction mixture is stirred at room temperature for 4 hours .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate” include the reaction of methyl 3-amino-5-bromo-2-methylbenzoate with potassium nitrite in acetic acid .

Scientific Research Applications

  • Synthesis and Characterization of Novel Compounds : Compounds structurally related to Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate have been synthesized and characterized. For example, novel compounds like methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate demonstrated selective cytotoxicity against tumor cell lines without affecting normal liver cells, suggesting potential in cancer research (Huang et al., 2017).

  • Regiospecific Synthesis : Research has been conducted on regiospecific synthesis methods for creating derivatives of Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate. These methods are crucial for developing precise and targeted chemical compounds (Dandu et al., 2007).

  • Crystal Structure Analysis : Studies have been done to understand the crystal structure of related compounds, which is essential for determining their physical and chemical properties (Anuradha et al., 2014).

  • Palladium-Catalyzed Arylation : The palladium-catalyzed arylation of indazole derivatives has been explored, which is significant for the development of pharmaceuticals and complex organic molecules (Belkessam et al., 2017).

  • Antibacterial and Antifungal Activities : Some derivatives have been studied for their antibacterial and antifungal activities, indicating potential use in developing new drugs (Du et al., 2015).

  • Antispermatogenic Agents : Certain derivatives of Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate have been synthesized and evaluated for their potential as antispermatogenic agents (Corsi & Palazzo, 1976).

Mechanism of Action

The synthesized compounds, including “Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate”, have shown inhibitory activity on the viability of three human cancer cells lines: HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) . They have also shown potential to inhibit the proangiogenic cytokines associated with tumor development .

Safety and Hazards

While specific safety and hazard information for “Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate” was not found, it’s important to note that safety precautions should always be taken when handling chemical substances. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

methyl 6-bromo-1-cyclopentylindazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-19-14(18)11-6-9(15)7-13-12(11)8-16-17(13)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIOILXQEARMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=NN(C2=CC(=C1)Br)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ice-cooled methyl 6-bromo-1H-indazole-4-carboxylate (2 g, 7.84 mmol) in 30 mL of DMF was treated with NaH (60%, 345 mg, 8.63 mmol) and the mixture was stirred for 1 hr at 0° C. Iodocyclopentane (2.31 g, 11.8 mmol) was then added and the mixture was stirred at 100° C. overnight. After cooling to RT, the reaction mixture was partitioned between water and ethyl acetate. The organic phase was washed with water and brine, dried over MgSO4, filtered and evaporated. Hexanes was added to the brown oil and it was purified using silica gel chromatography (eluent: Hex/EtOAc, gradient 0 to 25%). The less polar product was evaporated to give an orange oil, and was dried on hivac overnight. The product was confirmed to be the alkylated 1-isomer as suggested by 2D H NMR, and was collected as 807 mg (32%). 1H NMR (400 MHz, DMSO-d6): δ 8.40 (s, 1H) 8.37 (s, 1H) 7.81 (d, J=1.52 Hz, 1H) 5.26 (quin, J=7.07 Hz, 1H) 3.95 (s, 3H) 2.08-2.17 (m, 2H) 1.93-2.01 (m, 2H) 1.82-1.92 (m, 2H) 1.64-1.73 (m, 2H); LCMS (ES+): m/z=323.3/325.3
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
345 mg
Type
reactant
Reaction Step Two
Quantity
2.31 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 6-bromo-1H-indazole-4-carboxylate (10 g, 39.3 mmol) in acetonitrile (100 mL), was added cesium carbonate (19.2 g, 59.05 mmol) followed by bromocyclopentane (11.93 g, 78.3 mmol). The reaction mass was stirred at 90° C. for 3-4 h. On completion of reaction, acetonitrile was removed under reduced pressure and water added. Extraction was carried out using ethyl acetate and the combined organic layers were washed with water, brine and dried over anhydrous Na2SO4. The solvent was removed under reduced pressure and the residue purified by silica gel column chromatography to obtain methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate (3.7 g, 29.2%). The regiochemistry of the cyclopentyl group was confirmed by a NOE experiment.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.93 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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